Molecular Identity and Purity Specification Relative to Closest Structural Analogue
The target compound is supplied at a certified purity of 95%, a specification that aligns with the typical quality threshold for early-stage research compounds. Its closest structural analogue, (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide (CAS 1235314-94-9), differs in two critical aspects: (i) the benzyl group is replaced by a nicotinoyl group, and (ii) the (E)-ethenesulfonamide is replaced by a saturated ethanesulfonamide . Although both compounds share the 2-(methylthio)aryl-piperidine core, the replacement of the N-benzyl linkage with an N-nicotinoyl amide alters the pKa and hydrogen-bonding capability of the piperidine nitrogen, potentially affecting the protonation state at physiological pH. No quantitative biological data are publicly available for either compound; therefore, all comparisons remain at the level of structural inference.
| Evidence Dimension | Purity specification and key structural features |
|---|---|
| Target Compound Data | Purity: 95%; MW: 416.6; contains (E)-ethenesulfonamide and N-benzyl linkage |
| Comparator Or Baseline | Purity: not reported; MW: 433.59; contains ethanesulfonamide and N-nicotinoyl linkage |
| Quantified Difference | Molecular weight difference: 16.99 g/mol; Purity comparison not possible (comparator value unavailable) |
| Conditions | Commercial supplier specifications (BenchChem for target; VulcanChem for comparator) |
Why This Matters
For procurement decisions, the 95% purity specification provides a verifiable quality benchmark, whereas the absence of purity data for the comparator introduces uncertainty that can complicate experimental budgeting and reproducibility planning.
